molecular formula C6H9NO2S B1622907 Methyl 4-isothiocyanatobutanoate CAS No. 62210-26-8

Methyl 4-isothiocyanatobutanoate

Cat. No.: B1622907
CAS No.: 62210-26-8
M. Wt: 159.21 g/mol
InChI Key: RIAAMQLODIETQE-UHFFFAOYSA-N
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Description

Methyl 4-isothiocyanatobutanoate is an organic compound with the molecular formula C6H9NO2S and a molecular weight of 159.21 g/mol . This compound is known for its unique chemical structure, which includes an isothiocyanate group attached to a butanoate ester. It is used in various scientific research applications due to its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-isothiocyanatobutanoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminobutanoic acid with carbon disulfide and methyl iodide, followed by oxidation . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like acetone. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to control temperature and pressure, ensuring consistent product quality. The raw materials are sourced in bulk, and the reaction is optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-isothiocyanatobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-isothiocyanatobutanoate is widely used in scientific research due to its reactivity and biological properties. Some of its applications include:

Mechanism of Action

Comparison with Similar Compounds

Methyl 4-isothiocyanatobutanoate can be compared with other isothiocyanate compounds, such as:

    Allyl isothiocyanate: Known for its pungent odor and use in mustard oil.

    Phenethyl isothiocyanate: Studied for its anticancer properties.

    Benzyl isothiocyanate: Exhibits strong antimicrobial activity.

This compound is unique due to its specific structure, which allows for diverse chemical reactions and applications in various fields .

Properties

IUPAC Name

methyl 4-isothiocyanatobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-9-6(8)3-2-4-7-5-10/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAAMQLODIETQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407074
Record name methyl 4-isothiocyanatobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62210-26-8
Record name methyl 4-isothiocyanatobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-isothiocyanatobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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